N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
N-[4-({[4-(Trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a thiazole-based compound featuring a cyclopropanecarboxamide moiety and a carbamoylmethyl group substituted with a 4-(trifluoromethoxy)phenyl ring. This structure combines a rigid cyclopropane ring with a trifluoromethoxy group, which enhances lipophilicity and metabolic stability. The compound’s synthesis likely involves coupling reactions between cyclopropanecarboxylic acid derivatives and functionalized thiazole intermediates, as suggested by analogous synthetic routes in related studies .
Properties
IUPAC Name |
N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c17-16(18,19)25-12-5-3-10(4-6-12)20-13(23)7-11-8-26-15(21-11)22-14(24)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJDVVFMYPGVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation.
Mode of Action
The compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates. This inhibition leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context.
Biochemical Pathways
The inhibition of sEH affects the metabolism of arachidonic acid , a fatty acid that is a key player in inflammation and other physiological processes. EETs, the products of the metabolism of arachidonic acid by cytochrome P450 enzymes, are normally hydrolyzed by sEH to less active diols. By inhibiting sEH, the compound causes an increase in the levels of EETs, which can have anti-inflammatory and vasodilatory effects.
Pharmacokinetics
Related compounds with a 4-(trifluoromethoxy)phenyl group have been shown to have good oral bioavailability. The compound is likely to be metabolized in the liver and excreted in the urine and feces.
Result of Action
The inhibition of sEH by this compound can lead to a variety of cellular effects. These include a decrease in inflammation and an increase in vasodilation, which can have beneficial effects in conditions such as hypertension and certain types of kidney disease.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that are metabolized by the same enzymes could potentially affect its bioavailability. Additionally, factors such as diet and gut microbiota composition could also influence its absorption and metabolism.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been synthesized and studied for their potential as enzyme inhibitors. The trifluoromethoxyphenyl group, in particular, may interact with enzymes and other biomolecules, affecting their function.
Cellular Effects
The cellular effects of N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide are currently unknown. Based on its structure, it could potentially influence cell function by interacting with various cellular components. For example, it might affect cell signaling pathways, gene expression, or cellular metabolism.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Cyclopropane vs. Cyclopentane Carboxamide
- N-{4-[4-(2-Methyl-2-propanyl)phenyl]-1,3-thiazol-2-yl}cyclopentanecarboxamide (): This analog replaces the cyclopropane ring with a cyclopentane carboxamide. The 4-tert-butylphenyl substituent introduces steric hindrance compared to the trifluoromethoxy group in the target compound, which is smaller and more electronegative .
Thiazole Substituent Modifications
- N-(4-{[(4-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6, ):
The 4-methylphenyl group replaces the trifluoromethoxy substituent. The methyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group. This difference could alter electronic properties and receptor interactions .
Functional Group Variations
Trifluoromethoxy vs. Halogenated or Aromatic Groups
- N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (): This compound incorporates a benzo[d]thiazole core with additional fluorine atoms and a trifluoromethylphenyl group. The fluorination increases polarity, while the trifluoromethyl group may enhance binding affinity compared to trifluoromethoxy .
- N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine (): Replaces the cyclopropanecarboxamide with a pyridin-2-amine group.
Pharmacological and Physicochemical Properties
Anticancer Activity
- Thiazole Hydrazinecarbothioamides ():
Analogs with hydrazinecarbothioamide groups exhibited IC50 values of 1.61–1.98 µg/mL against HepG-2 cells. The target compound’s trifluoromethoxy group may improve activity due to enhanced lipophilicity and resistance to oxidative metabolism .
Cytotoxicity Assays
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Substituent Effects on Properties
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Metabolic Stability |
|---|---|---|---|
| Trifluoromethoxy (-OCF₃) | Strong electron-withdrawing | High | High |
| Methyl (-CH₃) | Electron-donating | Moderate | Moderate |
| tert-Butyl (-C(CH₃)₃) | Steric bulk | Very High | Moderate |
| Fluorine (-F) | Electron-withdrawing | Low to Moderate | High |
*Estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
